Introduction: The Role of Isotopically Labeled Standards in Modern Analytics
Introduction: The Role of Isotopically Labeled Standards in Modern Analytics
An In-Depth Technical Guide to Ethyl-d5 3-methyl-2-butenoate: Properties, Synthesis, and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmacokinetics, metabolomics, and toxicology, the precision and accuracy of measurements are paramount. Stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard for mass spectrometry-based quantification.[1] These compounds, in which one or more atoms have been replaced with a heavier, stable isotope (e.g., deuterium, ¹³C, ¹⁵N), are chemically identical to their endogenous counterparts. This characteristic ensures they co-elute chromatographically and exhibit similar ionization efficiencies and fragmentation patterns, effectively mitigating variations arising from sample preparation and matrix effects.[1]
This technical guide provides a comprehensive overview of Ethyl-d5 3-methyl-2-butenoate, a deuterated analogue of Ethyl 3-methyl-2-butenoate. This compound serves as a critical internal standard for the accurate quantification of its non-labeled form and structurally similar analytes in complex biological and environmental matrices. We will delve into its physicochemical properties, provide a representative synthesis and purification protocol, and detail its application in quantitative workflows.
Physicochemical Properties of Ethyl-d5 3-methyl-2-butenoate
The key identifier for Ethyl-d5 3-methyl-2-butenoate is its Chemical Abstracts Service (CAS) number: 53439-15-9 .[2] The incorporation of five deuterium atoms into the ethyl group distinguishes it from its unlabeled counterpart, providing the necessary mass shift for mass spectrometric analysis. While some physical properties of the deuterated form are not extensively reported, they can be reasonably approximated by the data for the non-deuterated analogue, Ethyl 3-methyl-2-butenoate.
| Property | Value | Source |
| CAS Number | 53439-15-9 | |
| Chemical Formula | C₇H₇D₅O₂ | |
| Molecular Weight | 133.20 g/mol | |
| Appearance | Light yellow oil or slightly yellow liquid | |
| Boiling Point | ~154-155 °C (for non-deuterated analogue) | |
| Density | ~0.922 g/mL at 25 °C (for non-deuterated analogue) | |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate, and hexane. | |
| Storage Conditions | -20°C or 2-8°C in a refrigerator |
Spectroscopic Data Interpretation
Spectroscopic analysis is crucial for confirming the identity and isotopic purity of Ethyl-d5 3-methyl-2-butenoate.
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¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated analogue due to the absence of signals from the ethyl group's protons. The spectrum would primarily show signals corresponding to the vinyl proton and the two methyl groups of the butenoate backbone.
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¹³C NMR: The carbon-13 NMR spectrum would show signals for all seven carbon atoms. The signals for the deuterated ethyl group carbons would exhibit splitting due to coupling with deuterium (a triplet for the -CD₂- and a quintet for the -CD₃).
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is a critical tool for confirming the mass shift. The molecular ion peak (M+) for Ethyl-d5 3-methyl-2-butenoate would appear at m/z 133, five mass units higher than the non-deuterated compound (m/z 128).[3] Fragmentation patterns are expected to be similar to other ethyl esters, with characteristic losses of the ethoxy group (-OCD₂CD₃) and rearrangements.
Synthesis and Purification: A Representative Protocol
The synthesis of Ethyl-d5 3-methyl-2-butenoate can be achieved through a Fischer esterification reaction, a well-established method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4]
Synthesis Workflow
Caption: Synthesis workflow for Ethyl-d5 3-methyl-2-butenoate.
Step-by-Step Synthesis Methodology
Part 1: Synthesis of 3-Methyl-2-butenoic Acid (Precursor)
-
Catalytic Reforming: 2-Methyl-3-butyne-2-ol is used as the starting material.[5] Through a catalytic reforming process, it is converted to 3-methyl-2-butenal.[5]
-
Oxidation: The resulting 3-methyl-2-butenal is then oxidized to yield 3-methyl-2-butenoic acid.[5] This oxidation can be achieved using various oxidizing agents, with air or oxygen being environmentally friendly options.[5]
Part 2: Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2-butenoic acid and a molar excess of ethanol-d5.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude Ethyl-d5 3-methyl-2-butenoate.
Purification Protocol
Purification of the crude product is essential to ensure high isotopic and chemical purity.
-
Column Chromatography: The crude ester can be purified by column chromatography on silica gel.[6] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Distillation: Alternatively, for larger quantities, fractional distillation under reduced pressure can be employed to purify the final product, taking advantage of its volatility.[7]
Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry
The primary application of Ethyl-d5 3-methyl-2-butenoate is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of Ethyl 3-methyl-2-butenoate.[1]
Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocol for GC-MS Analysis
This protocol provides a general framework for the quantification of Ethyl 3-methyl-2-butenoate using its deuterated analogue.
Materials and Reagents:
-
Analyte: Ethyl 3-methyl-2-butenoate
-
Internal Standard (IS): Ethyl-d5 3-methyl-2-butenoate (CAS: 53439-15-9)[8]
-
Solvent: Dichloromethane (DCM), HPLC grade[8]
Procedure:
-
Standard Solution Preparation:
-
Prepare stock solutions of both the analyte and the internal standard (e.g., 1 mg/mL in DCM).[8]
-
Create a series of calibration standards by serially diluting the analyte stock solution.[8]
-
Spike each calibration standard and quality control (QC) samples with a constant concentration of the internal standard solution.[8]
-
-
Sample Preparation:
-
To a known volume of the sample matrix, add a precise amount of the internal standard solution.[1]
-
Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC method should be optimized to achieve chromatographic separation of the analyte from other matrix components.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for the analyte and the internal standard, ensuring high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
-
Safety, Handling, and Storage
-
Hazards: The precursor, 3-methyl-2-butenoic acid, is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[9] Similar ethyl esters are often flammable liquids and vapors.[10]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Avoid breathing vapors or mists.[10] Keep away from heat, sparks, and open flames.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Recommended storage is at -20°C or 2-8°C.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
Ethyl-d5 3-methyl-2-butenoate is an invaluable tool for researchers and scientists engaged in quantitative analysis. Its properties as a stable isotope-labeled internal standard allow for highly accurate and precise measurements of its non-deuterated analogue in a variety of complex matrices. This guide has provided a comprehensive overview of its properties, a representative synthesis and purification strategy, and a detailed protocol for its application in quantitative GC-MS workflows. By understanding and applying these principles, researchers can enhance the reliability and validity of their analytical data, contributing to advancements in drug development and other scientific disciplines.
References
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All About Drugs. (2014, November 26). Ethyl-2-butenoate NMR. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-ethyl-3-methyl-2-butenoate. Retrieved from [Link]
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ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Butenoic acid, 3-methyl-, ethyl ester. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Ethyl 2-Methylbutyrate. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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New Drug Approvals. (2015, June 14). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). 2-Butenoic acid, 3-methyl-, ethyl ester. Retrieved from [Link]
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